molecular formula C10H13NO4 B8782568 Methyl 4,6-dimethoxy-2-methylnicotinate

Methyl 4,6-dimethoxy-2-methylnicotinate

Cat. No.: B8782568
M. Wt: 211.21 g/mol
InChI Key: AUENWDPYMGLJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,6-dimethoxy-2-methylnicotinate is a substituted nicotinic acid derivative characterized by methoxy groups at positions 4 and 6, a methyl group at position 2, and a methyl ester at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modulation of electronic, steric, and solubility properties.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 4,6-dimethoxy-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO4/c1-6-9(10(12)15-4)7(13-2)5-8(11-6)14-3/h5H,1-4H3

InChI Key

AUENWDPYMGLJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)OC)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key analogs and their similarity metrics (based on molecular descriptors and functional group alignment) include:

Compound Name CAS Number Substituents Similarity Score Key Differences
Methyl 4,6-dihydroxynicotinate 79398-27-9 4-OH, 6-OH, 2-H, 3-COOCH₃ 0.71 Hydroxyl vs. methoxy groups
Ethyl 4,6-dihydroxy-5-nitronicotinate 6317-97-1 4-OH, 6-OH, 5-NO₂, 3-COOCH₂CH₃ 0.80 Nitro group, ethyl ester
Methyl 5-amino-6-methoxynicotinate 59237-50-2 5-NH₂, 6-OCH₃, 3-COOCH₃ 0.69 Amino vs. methyl group at C2
5-Nitropyridin-3-ylcarboxylic acid 2047-49-6 5-NO₂, 3-COOH 0.85 Carboxylic acid vs. methyl ester
Methyl 2-amino-5-nitronicotinate 88312-64-5 2-NH₂, 5-NO₂, 3-COOCH₃ 0.69–0.76 Amino and nitro groups

Key Observations :

  • Methoxy vs. Hydroxyl Groups : Methoxy substituents (as in the target compound) enhance lipophilicity and metabolic stability compared to hydroxyl groups, which increase polarity and hydrogen-bonding capacity .
  • Amino groups (e.g., CAS 59237-50-2) confer basicity and nucleophilic character .
  • Ester vs. Carboxylic Acid : Methyl esters (target compound) are typically more volatile and less acidic than carboxylic acids (e.g., CAS 2047-49-6), impacting solubility and bioavailability .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences are drawn from analogs:

  • Lipophilicity : Methoxy groups likely increase logP compared to hydroxylated analogs (e.g., Methyl 4,6-dihydroxynicotinate), enhancing membrane permeability .
  • Thermal Stability : Methyl esters (e.g., target compound) are more hydrolytically stable under acidic conditions than ethyl esters (e.g., CAS 6317-97-1) .
  • Solubility : Nitro-substituted derivatives (e.g., CAS 88312-64-5) exhibit lower aqueous solubility due to increased molecular weight and polarity .

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